3-Pentyl Derivative Exhibits Superior In Vitro Antiplatelet Aggregation Activity Compared to Clinical Drugs
The 3-pentyl derivative of benzo[c]thiophen-1(3H)-one (compound 5d) demonstrated significantly stronger inhibition of ADP-induced platelet aggregation compared to the clinical drugs aspirin (ASP) and 3-n-butylphthalide (NBP) [1]. While NBP showed an IC50 of 0.48 mM, 5d achieved comparable inhibition at a concentration of only 0.1 mM (15.64% inhibition) [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | 15.64% inhibition at 0.1 mM |
| Comparator Or Baseline | NBP: IC50 = 0.48 mM; ASP and Eda: lower activity at comparable concentrations |
| Quantified Difference | ~5-fold lower concentration needed for comparable effect vs. NBP |
| Conditions | In vitro ADP-induced platelet aggregation assay |
Why This Matters
This data supports the selection of this scaffold over phthalide-based drugs like NBP for developing more potent anti-thrombotic agents.
- [1] Wu, J., et al. (2012). Discovery of a potential anti-ischemic stroke agent: 3-pentylbenzo[c]thiophen-1(3H)-one. Journal of Medicinal Chemistry, 55(15), 6692–6703. View Source
